molecular formula C19H24N4O2 B5664838 N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide

N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide

Cat. No. B5664838
M. Wt: 340.4 g/mol
InChI Key: MYYYCFVOMOFLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-c]pyridine class, which is notable for its biological and chemical significance. The imidazo[4,5-c]pyridine framework is commonly found in compounds with diverse biological activities and has been the subject of extensive research.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multiple steps, including bromination, condensation, and Suzuki coupling reactions. Key intermediates are often obtained through specific reactions, such as the reaction of phenacyl bromide with 2-amino-5-bromopyridines or amidoxime formation and hydrogenation processes (Ismail et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed through spectroscopic methods such as FT-IR, NMR, and MS. Crystallographic studies, including single crystal X-ray diffraction, are used to determine the precise arrangement of atoms. DFT (Density Functional Theory) calculations are often employed to analyze and predict the molecular structure and properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives exhibit a range of chemical reactions, with some compounds displaying strong DNA binding affinity and significant antiprotozoal activity. The reactivity is influenced by the specific substituents and structural features of the compound (Ismail et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are often characterized using various analytical techniques. X-ray crystallography provides insights into the solid-state structure, which can be correlated with the compound's physical properties.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic structure are explored through experimental and theoretical studies. The electronic properties, including molecular electrostatic potential and frontier molecular orbitals, are analyzed using computational methods like DFT to understand the compound's behavior in chemical reactions (Zhu et al., 2015).

properties

IUPAC Name

N-cyclopentyl-2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-15-8-4-5-13(11-15)18-21-16-9-10-23(12-17(16)22-18)19(24)20-14-6-2-3-7-14/h4-5,8,11,14H,2-3,6-7,9-10,12H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYCFVOMOFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.